molecular formula C13H9N3OS2 B2607938 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole CAS No. 300572-38-7

2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole

カタログ番号: B2607938
CAS番号: 300572-38-7
分子量: 287.36
InChIキー: YZVOIXPRROXYKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system combining imidazo[2,1-b]thiazole and benzo[d]oxazole moieties, which contribute to its diverse chemical reactivity and biological activities.

作用機序

Target of Action

The primary target of the compound 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .

Mode of Action

This compound interacts with its target, Pantothenate synthetase, by binding to the active site of the enzyme . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate .

Biochemical Pathways

The inhibition of Pantothenate synthetase by this compound affects the pantothenate biosynthesis pathway . This disruption leads to a deficiency of coenzyme A, which is crucial for various metabolic processes, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are predicted using in silico ADMET prediction tools . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mtb . By disrupting the function of Pantothenate synthetase, the compound prevents the biosynthesis of pantothenate, leading to a deficiency of coenzyme A. This deficiency impairs various metabolic processes, ultimately inhibiting the growth of Mtb .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with 2-bromoacetophenone, followed by cyclization and subsequent functionalization to introduce the benzo[d]oxazole moiety . The reaction conditions often include the use of catalysts such as iron or microwave irradiation to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex heterocyclic compounds. These methods often utilize automated reactors and optimized reaction conditions to ensure high yields and purity .

化学反応の分析

Types of Reactions

2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

生物活性

2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole is a heterocyclic compound that has attracted attention due to its unique structure and potential biological activities. This compound features a fused ring system that combines imidazo[2,1-b]thiazole and benzo[d]oxazole moieties, which are known for their diverse chemical reactivity and biological properties. This article will explore the biological activity of this compound, focusing on its mechanism of action, biochemical interactions, and potential therapeutic applications.

The primary target for this compound is pantothenate synthetase in Mycobacterium tuberculosis (Mtb). The compound inhibits this enzyme by binding to its active site, thereby disrupting the pantothenate biosynthesis pathway critical for bacterial growth and survival. This mechanism suggests potential use as an anti-tuberculosis agent.

Cellular Effects

The compound has demonstrated significant activity against Mycobacterium tuberculosis, leading to reduced bacterial viability. In vitro studies indicate that the compound can inhibit the growth of Mtb at micromolar concentrations.

Interaction with Biomolecules

This compound has shown the ability to interact with various enzymes and proteins. These interactions may involve enzyme inhibition or activation and alterations in gene expression.

Pharmacokinetics

The pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME), have been predicted using in silico models. These models suggest favorable characteristics for further development as a pharmaceutical agent.

Case Studies

In recent studies, derivatives of imidazo[2,1-b]thiazole have been synthesized and evaluated for their biological activity. For example:

  • A series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were tested against carbonic anhydrase (CA), revealing selective inhibition against specific isoforms (hCA II) with inhibition constants ranging from 57.7 to 98.2 µM . This highlights the potential for structural modifications to enhance biological activity.
  • Another study focused on imidazothiazoles demonstrated their leishmanicidal activity, indicating that similar compounds could be explored for treating various infectious diseases .

Comparative Analysis

CompoundTargetInhibition Constant (K_i)Biological Activity
This compoundPantothenate synthetase (Mtb)Not specifiedAnti-tuberculosis
Imidazo[2,1-b]thiazole-sulfonyl piperazinehCA II57.7 - 98.2 µMCarbonic anhydrase inhibition
Phthalimido-thiazole derivativesNot specifiedNot specifiedLeishmanicidal activity

特性

IUPAC Name

2-(imidazo[2,1-b][1,3]thiazol-6-ylmethylsulfanyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS2/c1-2-4-11-10(3-1)15-13(17-11)19-8-9-7-16-5-6-18-12(16)14-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVOIXPRROXYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。